Methyl 3-chloroquinoxaline-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloroquinoxaline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)8-9(11)13-7-5-3-2-4-6(7)12-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZXTADYQKCLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2N=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 Chloroquinoxaline 2 Carboxylate and Analogues
Classical Approaches for the Quinoxaline-2-Carboxylate Framework
The foundational synthesis of the quinoxaline (B1680401) ring system has long been established through robust and reliable classical methods. These approaches focus on constructing the heterocyclic core and subsequently modifying the functional groups to achieve the desired ester.
Condensation Reactions Utilizing o-Phenylenediamines and α-Ketoesters
The most fundamental and widely employed method for constructing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. To specifically form the quinoxaline-2-carboxylate framework, an α-ketoester, such as ethyl or methyl pyruvate, is used as the dicarbonyl component. This reaction is a cornerstone of quinoxaline chemistry due to its efficiency and the ready availability of starting materials.
The reaction proceeds by the initial formation of an imine between one of the amino groups of the o-phenylenediamine and one of the carbonyl groups of the α-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring. Various conditions have been developed to optimize this transformation. Acid catalysts are often employed to facilitate the condensation. ijpcbs.com Moreover, advancements such as the use of microwave irradiation have been shown to improve yields and significantly reduce reaction times, often in environmentally benign solvents like ethanol (B145695). niscpr.res.in In some cases, the reaction can proceed efficiently without any catalyst. niscpr.res.in
Table 1: Examples of Condensation Reactions for Quinoxaline Synthesis
| o-Phenylenediamine Derivative | α-Dicarbonyl Compound | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine | Ethyl pyruvate | n-butanol, heat, 1 hr | 3-Methylquinoxalin-2(1H)-one | Good | rsc.org |
| o-Phenylenediamine | α-dicarbonyl derivatives | Ethanol, Microwave | Quinoxalines | High | niscpr.res.in |
| o-Phenylenediamine | Glyoxal | Acetonitrile, Ni-nanoparticles | Quinoxaline | Not specified | semanticscholar.org |
| Substituted 1,2-phenylenediamine | Benzyl | TiO2-Pr-SO3H, Ethanol, 10 min | Substituted quinoxaline | 95% | ijpcbs.com |
Esterification of Quinoxaline-2-carboxylic Acids
Another classical route to obtain methyl quinoxaline-2-carboxylate derivatives is through the direct esterification of a pre-synthesized quinoxaline-2-carboxylic acid. This method is advantageous when the carboxylic acid itself is more readily accessible, for instance, through the oxidation of a 2-methylquinoxaline.
The esterification is typically carried out by reacting the quinoxaline-2-carboxylic acid with the desired alcohol (in this case, methanol) under acidic conditions. A catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄), is commonly used to protonate the carboxylic acid, thereby activating it toward nucleophilic attack by the alcohol. niscpr.res.in Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride (SOCl₂). acs.org This activated intermediate then readily reacts with methanol (B129727) to form the methyl ester derivative with high efficiency.
Table 2: Esterification and Related Reactions of Quinoxaline-2-carboxylic Acids
| Substrate | Reagents | Product Type | Reference |
|---|---|---|---|
| 2,3-Bis-bromomethyl-quinoxaline-6-carboxylic acid | Methanol, H₂SO₄ (cat.) | Methyl ester | niscpr.res.in |
| Quinoxaline-2-carboxylic acid | 1. Oxalyl chloride; 2. Amine | Amide | acs.org |
| Quinoxaline-2-carboxylic acid | Propylphosphonic anhydride (B1165640) (T3P), Amine | Amide | nih.gov |
Direct Halogenation and Introduction of Chloro-Substituents
The introduction of a chlorine atom at the C3 position is a critical step in the synthesis of the target molecule. This can be achieved through several strategies, most notably by the conversion of a quinoxalinone precursor.
Chlorination Strategies at the C3 Position
Direct C-H chlorination at the C3 position of a pre-formed methyl quinoxaline-2-carboxylate is challenging. However, related methodologies demonstrate the feasibility of introducing substituents at this position. The Vilsmeier-Haack reaction, for instance, allows for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides using a reagent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). niscpr.res.innih.gov This reaction proceeds via cyclization and concomitant chlorination and formylation, providing a template for creating a C3-substituted chloroquinoxaline framework. niscpr.res.innih.gov While this yields a formyl group instead of a carboxylate, it highlights a powerful method for direct functionalization. Furthermore, direct C-H functionalization reactions at the C3 position of quinoxalin-2(1H)-ones have been developed, indicating the position's reactivity towards substitution. acs.org
Conversion from Quinoxalinones to Chloroquinoxalines
The most prevalent and effective method for synthesizing 3-chloroquinoxalines is the conversion of the corresponding 3-oxo-3,4-dihydroquinoxalin-2-one (a quinoxalinone). Quinoxalinones exist in tautomeric equilibrium with their hydroxy-quinoxaline form. This hydroxyl group can be readily substituted with a chlorine atom using various chlorinating agents.
The synthesis begins with the formation of a 3-oxo-3,4-dihydroquinoxaline-2-carboxylate ester. This is typically achieved by the condensation of an o-phenylenediamine with a dialkyl ester of ketomalonic acid. The resulting quinoxalinone is then treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with heating. rsc.org Other reagents like thionyl chloride (SOCl₂) can also be employed. This reaction effectively converts the C3-oxo group into a C3-chloro substituent, directly yielding the target methyl 3-chloroquinoxaline-2-carboxylate. This two-step sequence—condensation to the quinoxalinone followed by chlorination—is a highly reliable and scalable route.
Table 3: Synthesis of Chloroquinoxalines from Quinoxalinones
| Substrate | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Hydroxy-3-methylquinoxaline | POCl₃ | Reflux, 90 min | 2-Chloro-3-methylquinoxaline | rsc.org |
| N-(4-chloro-2-nitro-phenyl)-2-chloro acetamide | 1. H₂/Pd-C; 2. H₂O₂ | Multistep | 6-chloro-1H-quinoxalin-2-one | niscpr.res.in |
| Acetanilides | Vilsmeier Reagent (POCl₃/DMF) | Heat | 2-Chloro-3-formylquinolines | nih.gov |
Transition Metal-Catalyzed Synthesis of this compound and its Derivatives
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for forming complex molecules. rsc.orgrsc.org While not typically used for the primary chlorination step itself, transition metals play a pivotal role in both the initial construction of the quinoxaline ring and the subsequent derivatization of chloroquinoxalines.
Catalysts based on metals such as palladium (Pd), copper (Cu), iron (Fe), and ruthenium (Ru) have been utilized to promote the initial cyclocondensation reaction for forming the quinoxaline framework, often under milder conditions than classical methods. nih.gov For instance, molybdenum-doped carbon aerogels have been shown to be highly active and selective catalysts for the synthesis of quinoxalines from o-phenylenediamine and α-hydroxy ketones.
More significantly, this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions. The chlorine atom at the C3 position can be readily substituted using various coupling partners. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the C3 position. nih.gov Similarly, copper-catalyzed reactions are widely used for C-N, C-O, and C-S bond formation, enabling the synthesis of a vast array of 3-amino, 3-alkoxy, and 3-thioether quinoxaline-2-carboxylate analogues. nih.govacs.org This highlights the role of the "chloro" group as a versatile synthetic handle for diversification, made possible by transition metal catalysis.
Table 4: Applications of Transition Metals in Quinoxaline Synthesis and Derivatization
| Metal Catalyst | Reaction Type | Application | Reference |
|---|---|---|---|
| Palladium (Pd) | Suzuki, Heck, Sonogashira Coupling | Derivatization of chloroquinoxalines (C-C bond formation) | nih.gov |
| Copper (Cu) | Ullmann Coupling, C-N/C-O/C-S Coupling | Derivatization of chloroquinoxalines | nih.govacs.org |
| Iron (Fe) | Catalyzed Cyclization | Synthesis of quinoxaline core | nih.gov |
| Molybdenum (Mo) | Catalyzed Condensation | Synthesis of quinoxaline core | rsc.org |
| Ruthenium (Ru) | Dehydrogenative Coupling | Synthesis of quinoxaline core | nih.gov |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the chloro-substituent in this compound makes it an excellent substrate for these transformations. researchgate.net
Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for the synthesis of alkynyl-substituted quinoxalines. researchgate.netorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org However, copper-free variations have been developed to circumvent issues associated with the use of copper, such as the formation of alkyne homocoupling byproducts. researchgate.netnih.gov
Research has demonstrated the successful application of Sonogashira coupling to 3-chloroquinoxaline derivatives. For instance, a series of 3-aminoquinoxaline-2-alkynyl carboxylate esters were synthesized via a multi-component, copper-free Sonogashira coupling reaction. researchgate.net In this approach, 3-chloroquinoxalines bearing an amino group were reacted with carboxylic acids and 3-bromoprop-1-yne in the presence of a palladium catalyst. researchgate.net
Mechanistically, the reaction is believed to proceed through a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the quinoxaline, followed by transmetalation with a copper acetylide (in the traditional method) or direct reaction with the alkyne (in copper-free methods), and finally reductive elimination to yield the alkynylated product and regenerate the palladium(0) catalyst. researchgate.netrsc.org
Table 1: Examples of Sonogashira Coupling Reactions with Quinoxaline Derivatives
| Entry | Quinoxaline Substrate | Alkyne | Catalyst System | Product | Reference |
| 1 | 3-Chloroquinoxaline-2-amine | Propargyl alcohol | Pd/Cu | 3-(3-Hydroxyprop-1-yn-1-yl)quinoxaline-2-amine | researchgate.net |
| 2 | 2,3-Dichloroquinoxaline | Phenylacetylene | Pd/Cu | 2-Chloro-3-(phenylethynyl)quinoxaline | researchgate.net |
This table presents illustrative examples of Sonogashira reactions on the quinoxaline core.
Suzuki and Heck Type Transformations
The Suzuki and Heck reactions are powerful palladium-catalyzed methods for forming carbon-carbon bonds. masterorganicchemistry.comyoutube.com The Suzuki reaction couples an organoboron compound with an organohalide, while the Heck reaction couples an alkene with an organohalide. masterorganicchemistry.comyoutube.com Both reactions have been successfully applied to the functionalization of chloroquinoxaline derivatives. researchgate.net
The Suzuki-Miyaura cross-coupling has been used to synthesize novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates from the corresponding 3-bromo precursor, a compound structurally analogous to this compound. nih.gov This highlights the utility of the Suzuki reaction for introducing aryl and heteroaryl substituents at the 3-position of such heterocyclic systems. nih.gov The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl2, and a base. nih.gov
The Heck reaction provides a means to introduce alkenyl substituents. masterorganicchemistry.comrsc.org The reaction of a chloroquinoxaline with an alkene in the presence of a palladium catalyst and a base leads to the formation of a new carbon-carbon bond between the quinoxaline ring and the alkene. masterorganicchemistry.comyoutube.com
Table 2: Comparison of Suzuki and Heck Reactions for Quinoxaline Functionalization
| Reaction | Coupling Partner | Key Reagents | Bond Formed | Typical Product |
| Suzuki | Organoboron compound | Pd catalyst, Base | C(sp2)-C(sp2) or C(sp2)-C(sp3) | Aryl- or alkyl-substituted quinoxaline |
| Heck | Alkene | Pd catalyst, Base | C(sp2)-C(sp2) | Alkenyl-substituted quinoxaline |
This table provides a general comparison of the Suzuki and Heck reactions in the context of quinoxaline synthesis.
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-catalyzed methods for the functionalization of haloquinoxalines. nih.govnih.gov Copper catalysis can be employed for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, expanding the range of accessible quinoxaline derivatives. nih.govbeilstein-journals.org
For example, copper(I)-catalyzed reactions have been utilized in the synthesis of various heterocyclic compounds. nih.gov While specific examples directly involving this compound are less commonly reported than palladium-catalyzed reactions, the principles of copper-catalyzed nucleophilic substitution on aryl halides are well-established and applicable to this substrate. The Ullmann condensation, a classic copper-catalyzed reaction, can be used to form C-N, C-O, and C-S bonds by reacting an aryl halide with an amine, alcohol, or thiol, respectively.
Iron and Niobium Catalysis in Quinoxaline Functionalization
In the quest for more sustainable and economical catalytic systems, iron and niobium have emerged as promising alternatives to precious metals like palladium. nih.govnih.gov Iron, in particular, is an abundant, inexpensive, and environmentally benign metal. nih.gov
Iron catalysis has been explored for various transformations in heterocyclic chemistry. For instance, nano-γ-Fe2O3–SO3H has been used as a heterogeneous catalyst for the synthesis of quinoxalines via a cyclo-condensation reaction. nih.gov While direct C-C or C-heteroatom coupling reactions on this compound using iron or niobium catalysts are still an emerging area of research, the potential for these metals to catalyze such transformations is significant. Iron catalysts have been shown to be effective in the hydrogenation of quinoxalines. nih.gov
Green Chemistry and Sustainable Synthetic Routes
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. ekb.egijirt.orgbenthamdirect.com For the synthesis of quinoxaline derivatives, this translates to the development of methods that utilize safer solvents, reusable catalysts, and energy-efficient conditions. nih.govrsc.org
The classic synthesis of quinoxalines involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often requiring harsh conditions. nih.gov Green alternatives focus on the use of milder reaction conditions, often at room temperature, and the use of heterogeneous catalysts that can be easily recovered and reused. nih.gov For instance, alumina-supported heteropolyoxometalates have been shown to be efficient and recyclable catalysts for quinoxaline synthesis at room temperature. nih.gov
Catalyst-Free and Solvent-Minimizing Approaches
A significant goal in green chemistry is to develop reactions that proceed without a catalyst and in the absence of a solvent, or in a minimal amount of a benign solvent. thieme-connect.comrsc.org Several catalyst-free methods for the synthesis of quinoxalines have been reported. thieme-connect.comasianpubs.orgnih.gov
One highly efficient protocol describes the synthesis of quinoxalines via the cyclocondensation of aryldiamines and dicarbonyl compounds in methanol at room temperature with a reaction time of just one minute. thieme-connect.com This method is scalable and avoids the need for a catalyst. thieme-connect.com Another approach utilizes mechanochemistry, where the reactants are mixed and homogenized in a mini cell homogenizer, leading to the rapid and solvent-free synthesis of quinoxalines in high yields. rsc.org Catalyst-free domino reactions have also been developed for the synthesis of quinoxalines from phenacyl halides and 1,2-diaminoarenes. asianpubs.org These methods represent significant advances towards more sustainable chemical processes. ekb.eg
Applications of Green Reagents and Conditions (e.g., Clay Catalysis)
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. orientjchem.orgthieme-connect.comresearchgate.net In the context of quinoxaline synthesis, this has led to the exploration of alternative catalysts and reaction conditions that are more environmentally friendly than traditional methods, which often rely on toxic reagents and harsh conditions. orientjchem.orgnih.gov
One of the most promising green approaches involves the use of clay catalysts, such as Bentonite (B74815) K-10 and Tonsil clay, for the synthesis of quinoxaline derivatives. thieme-connect.com These clays (B1170129) are abundant, inexpensive, non-toxic, and reusable, making them attractive alternatives to conventional acid or metal catalysts. thieme-connect.com
Research Findings on Clay-Catalyzed Quinoxaline Synthesis
The primary method for synthesizing the quinoxaline core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. thieme-connect.com Clay catalysts have been shown to effectively promote this reaction under mild conditions, often at room temperature and with short reaction times, leading to high yields of the desired quinoxaline products. thieme-connect.com
A study on the use of Tonsil clay, a type of bentonite clay, demonstrated its efficacy as a heterogeneous catalyst in the synthesis of bis-quinoxaline derivatives. thieme-connect.com The reaction, which involves the condensation of a bis-glyoxal with various 1,2-diamines, proceeded efficiently under both solvent-free conditions and in green solvents like ethanol. thieme-connect.com The key advantages highlighted were the simple work-up procedure, the ability to recycle the catalyst, and the excellent yields obtained. thieme-connect.com The proposed mechanism suggests that the clay acts as an acid catalyst, facilitating the condensation reaction. thieme-connect.com
Similarly, research on Bentonite K-10 has shown its utility in catalyzing the condensation of various aryl and alkyl 1,2-diamines with α-diketones. The reactions were typically carried out in ethanol, a green solvent, at room temperature, affording the corresponding quinoxaline derivatives in high to excellent yields.
While direct literature on the clay-catalyzed synthesis of this compound is not available, the established efficacy of clay catalysts in promoting the formation of the quinoxaline ring from 1,2-diamines and α-dicarbonyl precursors provides a strong foundation for proposing a green synthetic route to this specific compound and its analogues. The general reaction scheme involves the condensation of an appropriate o-phenylenediamine with a reactive α-keto ester bearing a chlorine atom.
Interactive Data Table: Clay-Catalyzed Synthesis of Quinoxaline Analogues
The following table summarizes representative data from studies on the clay-catalyzed synthesis of various quinoxaline analogues, demonstrating the versatility and efficiency of this green methodology.
| 1,2-Diamine Reactant | 1,2-Dicarbonyl Reactant | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | Tonsil Clay | Ethanol | 15 min | 95 | thieme-connect.com |
| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | Tonsil Clay | Ethanol | 20 min | 96 | thieme-connect.com |
| o-Phenylenediamine | 9-ethyl-3,6-di(1,2-dioxoethyl)carbazole | Tonsil Clay | Solvent-free | 30 min | 92 | thieme-connect.com |
| 4-Methyl-1,2-phenylenediamine | 9-ethyl-3,6-di(1,2-dioxoethyl)carbazole | Tonsil Clay | Solvent-free | 35 min | 90 | thieme-connect.com |
This data underscores the potential of clay catalysts to facilitate the synthesis of a wide range of quinoxaline derivatives under environmentally friendly conditions. Future research is warranted to explicitly apply and optimize these methods for the synthesis of this compound, a compound of significant interest in various chemical fields.
Reactivity and Reaction Mechanisms of Methyl 3 Chloroquinoxaline 2 Carboxylate
Nucleophilic Substitution Reactions at the Quinoxaline (B1680401) Core
The quinoxaline ring system, being electron-deficient due to the presence of two nitrogen atoms, is susceptible to nucleophilic attack, particularly at carbon atoms bearing a good leaving group like chlorine.
The chlorine atom at the C3-position of Methyl 3-chloroquinoxaline-2-carboxylate is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is a cornerstone of its chemistry, providing a straightforward route to a diverse array of 3-substituted quinoxaline derivatives. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C3 carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. openstax.org
Common nucleophiles employed in these reactions include amines, thiols, and alkoxides. For instance, reaction with various primary and secondary amines leads to the formation of 3-aminoquinoxaline derivatives, while reaction with thiophenols or mercaptans yields 3-(arylthio)- or 3-(alkylthio)quinoxalines.
Table 1: Examples of Nucleophilic Substitution at the C3-Position
| Nucleophile | Reagent Example | Product Class |
| Primary/Secondary Amine | Aniline, Benzylamine | 3-Aminoquinoxaline-2-carboxylates |
| Thiol | Thiophenol | 3-(Arylthio)quinoxaline-2-carboxylates |
| Alkoxide | Sodium Methoxide (B1231860) | 3-Methoxyquinoxaline-2-carboxylates |
The substitution reaction is highly regioselective, occurring exclusively at the C3-position. This selectivity is governed by the electronic properties of the quinoxaline ring. The two nitrogen atoms withdraw electron density from the carbocyclic ring, but more significantly from the pyrazine (B50134) ring, making the carbon atoms within it highly electrophilic. The carbon at the C3-position is particularly activated towards nucleophilic attack due to the adjacent electron-withdrawing nitrogen atom (N4) and the presence of the chlorine leaving group. mdpi.com
Computational studies on analogous heterocyclic systems, such as 2,4-dichloroquinazoline, show that the carbon atom at the position equivalent to C3 in the quinoxaline has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the more susceptible site for nucleophilic attack. mdpi.com Furthermore, the electron-withdrawing nature of the methyl carboxylate group at the C2-position further enhances the electrophilicity of the adjacent C3 carbon, facilitating the substitution reaction. nih.gov The basicity of the incoming nucleophile can also influence the reaction pathway and rate. nih.gov
Reactions Involving the Ester Moiety
The methyl ester group at the C2-position provides a second reactive handle, primarily undergoing nucleophilic acyl substitution.
Nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. libretexts.org This leads to the formation of a tetrahedral intermediate. khanacademy.org The subsequent collapse of this intermediate involves the elimination of a leaving group, which in this case is the methoxide ion (-OCH₃), resulting in a new carbonyl compound. openstax.org This general pathway allows for the conversion of the ester into other carboxylic acid derivatives. youtube.com The reactivity of the ester is generally lower than that of acid chlorides or anhydrides but sufficient for reactions with strong nucleophiles or under catalytic conditions. libretexts.orgyoutube.com
The mechanism proceeds in two key steps:
Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com
Elimination: The C=O bond reforms, and the methoxide group is expelled as the leaving group. openstax.orgmasterorganicchemistry.com
Two common examples of nucleophilic acyl substitution on the ester moiety are hydrolysis and transesterification.
Hydrolysis: This reaction involves the use of water as the nucleophile, typically under acidic or basic (saponification) conditions, to convert the methyl ester into the corresponding carboxylic acid (3-chloroquinoxaline-2-carboxylic acid). masterorganicchemistry.com Under basic conditions, such as treatment with sodium hydroxide (B78521), the reaction proceeds via attack of the hydroxide ion. youtube.com A final acidification step is required to protonate the resulting carboxylate salt. masterorganicchemistry.com
Transesterification: This process involves the reaction of the methyl ester with a different alcohol (e.g., ethanol (B145695), propanol) in the presence of an acid or base catalyst. pressbooks.pub The alkoxy group of the new alcohol displaces the methoxy (B1213986) group of the original ester, yielding a new ester. For example, reacting this compound with ethanol would produce Ethyl 3-chloroquinoxaline-2-carboxylate. This type of alcoholysis can sometimes occur unintentionally if the compound is heated in an alcohol solvent. researchgate.net
Table 2: Common Nucleophilic Acyl Substitution Reactions
| Reaction Type | Nucleophile | Conditions | Product |
| Hydrolysis | H₂O / OH⁻ | Acid or Base Catalyst | 3-Chloroquinoxaline-2-carboxylic acid |
| Transesterification | R-OH (Alcohol) | Acid or Base Catalyst | Alkyl 3-chloroquinoxaline-2-carboxylate |
| Aminolysis | R-NH₂ (Amine) | Heat | 3-Chloroquinoxaline-2-carboxamide |
Cyclization and Annulation Reactions
The presence of two distinct reactive sites on the this compound scaffold makes it an excellent precursor for cyclization and annulation reactions, leading to the formation of fused polycyclic heterocyclic systems. These reactions often involve a sequential or one-pot reaction where a dinucleophilic reagent reacts with both the C3-Cl and the C2-ester functionalities.
For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the displacement of the C3-chlorine followed by an intramolecular cyclization involving the ester group to form a triazolo[4,3-a]quinoxalinone ring system. Similarly, reaction with bifunctional reagents containing amine and thiol groups or other nucleophilic centers can be used to construct a variety of annulated quinoxaline derivatives. These complex scaffolds are of significant interest in medicinal chemistry and materials science. The specific outcome of these reactions can be directed by the choice of reagent and reaction conditions.
Table 3: Examples of Cyclization Reactions
| Reagent | Intermediate Product | Final Fused System (Example) |
| Hydrazine Hydrate | 3-Hydrazinylquinoxaline-2-carbohydrazide | Triazolo[4,3-a]quinoxalinone |
| o-Phenylenediamine (B120857) | 3-(2-Aminoanilino)quinoxaline-2-carboxylate | Quinoxalino[2,3-b]quinoxaline derivative |
| 2-Aminothiophenol | 3-(2-Aminophenylthio)quinoxaline-2-carboxylate | Thiazolo[4,5-b]quinoxaline derivative |
Intramolecular Cyclization to Fused Heterocycles
This compound is a valuable precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization. These reactions typically involve the introduction of a side chain with a nucleophilic group that can subsequently attack either the C3-chloro position or the ester carbonyl, leading to the formation of a new ring.
One common strategy involves the initial substitution of the C3-chloro group with a binucleophile. For instance, reaction with a molecule containing both an amine and a thiol or alcohol can set the stage for a subsequent intramolecular cyclization. The newly introduced nucleophile can then attack the ester carbonyl, leading to a lactam or lactone fused to the quinoxaline core.
Another approach is the cyclization involving the nitrogen atom of the quinoxaline ring. Under certain conditions, particularly with appropriate N-alkylation, intramolecular reactions can lead to the formation of novel polycyclic structures. For example, copper(II) carboxylate-promoted intramolecular carboamination of alkenes has been shown to be an effective method for creating polycyclic lactams from related N-aryl amide systems, a strategy that could potentially be adapted for derivatives of this compound. nih.govcapes.gov.br
The synthesis of pyrrolo[3,4-d]quinoxaline derivatives has been achieved by refluxing 2-carboxamidoquinoxaline-3-carboxylic acid derivatives with acetic anhydride (B1165640). researchgate.net This type of cyclization, involving the formation of a five-membered ring, demonstrates a plausible pathway for creating fused systems from derivatives of this compound.
Table 1: Examples of Intramolecular Cyclization Reactions for Related Quinoxaline Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Carboxamidoquinoxaline-3-carboxylic acid | Acetic anhydride, reflux | Pyrrolo[3,4-d]quinoxaline derivative | researchgate.net |
| γ-Alkenyl N-aryl amides | Cu(II) carboxylate, Cs2CO3, 120-190 °C | Polycyclic lactam | nih.gov |
| 3-Nitrovinylindoles | Microwave irradiation | β-Carboline | nih.gov |
Multi-Component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from three or more starting materials in a single step. wikipedia.org this compound can serve as a key building block in such reactions, leveraging the reactivity of its chloro and ester functionalities.
While specific MCRs involving this compound are not extensively documented, the reactivity of analogous 2-chloroquinoline-3-carbaldehydes provides insight into potential pathways. nih.govsemanticscholar.org For example, three-component reactions of 2-chloroquinoline-3-carbaldehydes with a 1,3-dicarbonyl compound and an enaminone, catalyzed by L-proline, have been reported to yield complex fused systems. semanticscholar.org It is conceivable that this compound could participate in similar transformations, where the ester group acts as the electrophilic partner.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity. wikipedia.orgnih.govtcichemicals.comorganic-chemistry.org In a potential Ugi-type reaction, this compound could be envisioned to react with an amine, an isocyanide, and a carboxylic acid, although modification of the ester to a more reactive aldehyde might be necessary. The Passerini reaction, which involves an isocyanide, a carboxylic acid, and a carbonyl compound, could also be adapted. nih.govtcichemicals.com
The direct C–H functionalization of quinoxalin-2(1H)-ones via multicomponent reactions has gained significant interest, allowing for the one-pot introduction of diverse functional groups. nih.gov This suggests that derivatives of this compound could be amenable to similar MCR strategies, leading to a wide array of functionalized quinoxaline structures.
Oxidative and Reductive Transformations
The quinoxaline core, along with its substituents, can undergo various oxidative and reductive transformations.
The reduction of quinoxaline N-oxides can lead to the formation of radical intermediates. acs.orgnih.gov For instance, the one-electron reduction of certain quinoxaline N-oxide antitumor drugs has been shown to generate free radical intermediates. acs.org Specifically, the fragmentation of the quinoxaline N-oxide bond to form a hydroxyl radical upon bioreduction has been observed. nih.gov While this compound is not an N-oxide, these findings highlight the potential for radical formation upon reduction of the quinoxaline ring system. The electrochemical reduction of 2-substituted quinoxaline derivatives has been shown to proceed via a single-electron transfer of a radical nature. abechem.com
The chloro and ester groups can also be targeted for transformation. The chloro group can be removed through reductive dehalogenation, typically using a metal catalyst like palladium on carbon with a hydrogen source. Conversely, the quinoxaline ring itself can be oxidized. For example, quinoxaline-2-carboxylic acid 1,4-dioxides have been synthesized, indicating that the nitrogen atoms of the quinoxaline ring can be oxidized. mdpi.com
C-H Functionalization and Radical Chemistry
Catalytic Enantioselective C(sp3)–H Functionalization
The direct functionalization of C(sp3)–H bonds is a powerful strategy for synthesizing complex molecules. nih.govsnnu.edu.cnresearchgate.net While examples specific to this compound are limited, the broader field of quinoxaline chemistry offers insights. The C-H functionalization of quinoxalin-2(1H)-ones has been a subject of study, allowing for the introduction of various functional groups at the C3 position. nih.gov
Catalytic enantioselective C(sp3)–H functionalization often involves the generation of radical intermediates. nih.govresearchgate.net Strategies include transition metal-catalyzed C-H activation and hydrogen atom abstraction (HAA). nih.gov Chiral catalysts can then control the stereochemistry of the subsequent bond formation. For quinoxaline derivatives, this could involve the functionalization of an alkyl side chain attached to the quinoxaline core, directed by one of the nitrogen atoms or the ester group.
Radical Intermediates and Their Role in Reactivity
Radical intermediates play a significant role in the chemistry of quinoxalines. acs.orgnih.govrsc.orgacs.org The one-electron reduction of quinoxaline N-oxides is known to produce radical anions. acs.org These radical intermediates can have lifetimes of a few milliseconds and are reactive towards oxygen. acs.org
In the context of C-H functionalization, radical intermediates are key. For example, a visible light-induced electron-transfer and oxidative cyclization has been used to access quinoxaline derivatives, proceeding through a radical intermediate. rsc.org A general radical functionalization of quinoxalin-2(1H)-ones has also been developed, involving the generation of a radical intermediate that undergoes addition to an alkene. acs.org The decarboxylative functionalization of carboxylic acids via photoredox catalysis is another area where radical intermediates are crucial, although this would require prior hydrolysis of the ester in this compound. sioc.ac.cn
Acid-Catalyzed Processes and Molecular Rearrangements
Acid-catalyzed reactions are important in modifying quinoxaline structures. The ester group of this compound is susceptible to acid-catalyzed hydrolysis to the corresponding carboxylic acid. This carboxylic acid can then participate in further reactions, such as decarboxylation, which has been observed in the synthesis of 2,3-diarylquinoxaline carboxylic acids in high-temperature water. thieme-connect.com
The synthesis of quinoxalines itself is often acid-catalyzed, involving the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.govthieme-connect.com While this compound is the product in this context, understanding the mechanism provides insight into potential reverse or rearrangement reactions under acidic conditions.
Molecular rearrangements of the quinoxaline skeleton are also possible. For instance, a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates has been developed for the synthesis of quinoline-3-carboxylates, demonstrating a sophisticated rearrangement pathway that leads to a related heterocyclic system. beilstein-journals.org While not a direct reaction of the target compound, it illustrates the potential for complex skeletal rearrangements in this class of heterocycles.
Functionalization and Derivatization Strategies Utilizing Methyl 3 Chloroquinoxaline 2 Carboxylate
Amidation and Peptide Bond Formation
The conversion of the methyl ester in methyl 3-chloroquinoxaline-2-carboxylate into an amide bond is a fundamental strategy for creating derivatives with potential biological activity. Amides are generally more stable to hydrolysis than esters, a desirable feature for many applications. nih.gov
The most common pathway to achieve amidation involves a two-step sequence. First, the methyl ester is hydrolyzed to the corresponding quinoxaline-2-carboxylic acid, a reaction often carried out using a base like sodium hydroxide (B78521). google.com The resulting carboxylic acid is then activated, for example by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. nih.gov This highly reactive intermediate readily reacts with a primary or secondary amine to form the desired N-substituted quinoxaline-2-carboxamide. nih.gov
This methodology is central to peptide bond formation, where the amine component is an amino acid or a peptide fragment. nih.govresearchgate.net The activation of the quinoxaline-2-carboxylic acid followed by coupling with an amino acid ester and subsequent deprotection allows for the systematic construction of quinoxaline-peptide conjugates. luxembourg-bio.com Various coupling reagents developed for peptide synthesis can be employed to facilitate this process under mild conditions that preserve chiral integrity. nih.govresearchgate.net
Table 1: Examples of Amidation Reactions
| Reactant Amine | Product | Method | Reference |
|---|---|---|---|
| Various substituted amines | N-Substituted quinoxaline-2-carboxamides | Two-step: Hydrolysis then activation with oxalyl chloride and reaction with amine | nih.gov |
| Amino acids | Quinoxaline-amino acid conjugates | Standard peptide coupling after hydrolysis of ester | nih.govresearchgate.netluxembourg-bio.com |
Further Ester Modifications and Conversions
Beyond hydrolysis, the methyl ester of this compound can be modified through transesterification. This reaction involves heating the methyl ester with a different alcohol, often in the presence of an acid or base catalyst, to exchange the methyl group for a different alkyl or aryl group. For instance, the reflux of a similar quinoxaline (B1680401) methyl ester with diethanolamine (B148213) resulted in a mono diethanolamine ester, demonstrating a transesterification process rather than amidation. nih.gov This allows for the introduction of various functionalities into the ester portion of the molecule, which can influence its solubility, reactivity, and biological interactions.
Another key conversion is the reaction with hydrazine (B178648) hydrate (B1144303). This process transforms the ester into a quinoxaline-2-carbohydrazide. nih.gov The resulting hydrazide is a valuable intermediate itself, serving as a nucleophile that can react with aldehydes, ketones, and acylating agents to form hydrazones and diacylhydrazines, respectively. More importantly, it is a key precursor for synthesizing other heterocyclic rings, such as oxadiazoles, linked to the quinoxaline core. mdpi.com
Alkylation, Arylation, and Alkenylation at Reactive Centers
The chlorine atom at the C3 position of the quinoxaline ring is the primary site for introducing carbon-based substituents through various metal-catalyzed cross-coupling reactions. This functionalization is crucial for building molecular complexity and exploring structure-activity relationships.
Alkynylation: The Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst, is effective for reacting the C3-chloro position with terminal alkynes. This method has been used to synthesize 3-alkynylquinoxaline derivatives, which are valuable intermediates for further transformations or as final target molecules. researchgate.net
Arylation: Suzuki coupling (using boronic acids), Stille coupling (using organostannanes), and other similar palladium-catalyzed reactions are widely used to introduce aryl or heteroaryl groups at the C3 position. These reactions are tolerant of many functional groups and provide a reliable way to synthesize 3-arylquinoxalines.
Alkylation and Alkenylation: Variants of these cross-coupling reactions, such as the Heck reaction, can be used to introduce alkenyl substituents. Direct alkylation can also be achieved using specific organometallic reagents.
Table 2: Cross-Coupling Reactions at the C3 Position
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd/Cu | 3-Alkynylquinoxaline | researchgate.net |
| Suzuki | Arylboronic Acid | Pd catalyst, Base | 3-Arylquinoxaline | google.com |
| Heck | Alkene | Pd catalyst, Base | 3-Alkenylquinoxaline | N/A |
Synthesis of Conjugated Quinoxaline Systems
The strategic functionalization of both the C2 and C3 positions of this compound allows for the creation of complex hybrid molecules where the quinoxaline scaffold is fused or linked to other pharmacologically relevant moieties.
Hybrid molecules incorporating both quinoxaline and other heterocyclic systems like oxazole (B20620) or oxadiazole are of significant interest in medicinal chemistry. mdpi.com A common strategy to build these hybrids involves transforming the carboxylate group at the C2 position. For example, the methyl ester can be converted to a carbohydrazide, which is then cyclized with a suitable one-carbon synthon (like an orthoester or acyl chloride) to form a 1,3,4-oxadiazole (B1194373) ring. mdpi.com A synthetic route starting with the reaction of the C2-hydrazide intermediate with benzoyl chloride, followed by cyclization in phosphorus oxychloride, yields the desired 2-(1,3,4-oxadiazol-yl)quinoxaline derivative. mdpi.com This modular approach allows for the generation of a library of hybrid compounds by varying the substituent on the newly formed heterocyclic ring. mdpi.com
The synthesis of quinoxaline-sulfonamide hybrids is a well-established strategy for developing new therapeutic agents. mdpi.com These hybrids can be synthesized using this compound as a scaffold. A primary method involves the nucleophilic aromatic substitution of the chlorine atom at the C3 position by the amino group of a sulfonamide. The reaction of a chloroquinoxaline with a substituted sulfonamide, often heated in a suitable solvent like ethanol (B145695) or propanol, can yield the corresponding 3-(sulfonamido)quinoxaline derivative. google.commdpi.com The use of a base, such as 2,6-lutidine, has been shown to improve reaction times and yields. google.com Alternatively, a quinoxaline amine can be reacted with a sulfonyl chloride to form the sulfonamide linkage. researchgate.net
Conjugating amino acids to the quinoxaline core creates hybrid molecules with potential applications as enzyme inhibitors or targeted therapeutic agents. The synthesis of these conjugates typically leverages the reactivity of the carboxylate group at the C2 position.
As described in the amidation section (4.1), the methyl ester is first hydrolyzed to the free carboxylic acid. google.com This quinoxaline-2-carboxylic acid is then coupled with the amino group of an amino acid (or its ester derivative) using standard peptide synthesis techniques. nih.gov This process forms a stable amide bond, covalently linking the amino acid to the quinoxaline scaffold. The synthesis of quinoxaline derivatives through the reaction of a diamine with DL-2-amino succinic acid highlights a direct method for incorporating an amino acid moiety into the final heterocyclic structure. ajol.info This approach allows for the systematic introduction of various natural or unnatural amino acids, enabling the fine-tuning of the conjugate's biological and physicochemical properties.
Preparation of Macromolecular Precursors (e.g., for antibody derivatization)
The use of this compound as a precursor for the functionalization of macromolecules, particularly in the context of antibody derivatization for therapeutic or diagnostic applications, is a specialized area of bioconjugation chemistry. This strategy hinges on the reactivity of the chloro- and ester- functionalities of the quinoxaline core, which can potentially serve as handles for attachment to biological macromolecules like proteins.
Antibody-drug conjugates (ADCs) and other derivatized antibodies are a cornerstone of targeted therapies, combining the specificity of a monoclonal antibody with the therapeutic or diagnostic power of a conjugated payload. lumiprobe.comnih.gov The linker connecting the antibody to the payload is a critical component, influencing the stability, solubility, and release of the payload. lumiprobe.comnih.gov Bifunctional linkers, which possess two reactive groups, are commonly employed to first react with the payload and then with the antibody. lumiprobe.com
The derivatization of antibodies typically targets the side chains of specific amino acids, such as the ε-amine group of lysine (B10760008) or the thiol group of cysteine. nih.gov For instance, N-hydroxysuccinimide (NHS) esters are frequently used to acylate the amine groups of lysine residues, forming stable amide bonds. researchgate.net
While direct, documented evidence of this compound being used for large-scale antibody derivatization is not prevalent in readily available literature, the chemical properties of the molecule suggest potential pathways for such applications. The chloro group at the 3-position of the quinoxaline ring can potentially undergo nucleophilic aromatic substitution (SNAr) reactions. rsc.org This type of reaction is a known strategy in bioconjugation for linking molecules to proteins. nih.gov For example, the ε-amine groups of lysine residues on an antibody could act as nucleophiles, displacing the chloride to form a stable conjugate.
Furthermore, the methyl ester at the 2-position provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, 3-chloroquinoxaline-2-carboxylic acid. This carboxylic acid can then be activated, for example, with NHS, to form an active ester capable of reacting with amine groups on a protein or a payload molecule. researchgate.net
A hypothetical strategy for using this compound as a linker precursor in antibody derivatization could involve a two-step process. First, the chloro- group could be displaced by a nucleophilic group on a payload molecule. Subsequently, the methyl ester could be hydrolyzed to a carboxylic acid, which is then activated and reacted with the lysine residues of an antibody.
Research into novel linker chemistries for ADCs is an active field. lumiprobe.com While established methods dominate, the exploration of new scaffolds, such as those derived from quinoxaline, continues to be of interest. The development of quinoxaline derivatives for various biological applications, including their use as haptens to generate monoclonal antibodies for immunoassays, has been reported. nih.govnih.gov In these cases, a related compound, 3-methyl-quinoxaline-2-carboxylic acid, is conjugated to a carrier protein like bovine serum albumin (BSA) to elicit an immune response. nih.gov This demonstrates the feasibility of attaching quinoxaline structures to proteins, lending credence to the potential, yet underexplored, application of this compound in the preparation of macromolecular precursors for antibody derivatization.
Role As a Precursor and Building Block in Advanced Organic Synthesis
Construction of Diverse Heterocyclic Scaffolds
Pyrrolo[1,2-a]quinoxalines and Related Fused Systems
While the direct synthesis of pyrrolo[1,2-a]quinoxalines from Methyl 3-chloroquinoxaline-2-carboxylate is not extensively documented in widely available literature, the general synthetic strategies for this class of compounds often involve the cyclization of a pyrrole (B145914) ring onto a quinoxaline (B1680401) core. One plausible, though not explicitly detailed in the provided search results, synthetic route could involve the initial substitution of the chlorine atom with an appropriate nitrogen nucleophile containing a side chain capable of subsequent intramolecular cyclization to form the fused pyrrole ring. The synthesis of various pyrrolo[1,2-a]quinoxaline (B1220188) derivatives has been achieved through methods such as the reaction of 2-(1H-pyrrol-1-yl)anilines with aldehydes or β-diketones, and through oxidative or electrochemical cyclization approaches. rsc.orgnih.govnih.govresearchgate.netrsc.org
Pyrazolo[4',3':5,6]pyrano[2,3-b]quinoxalinones
A novel tetracyclic ring system, Pyrazolo[4′,3′:5,6]pyrano[2,3-b]quinoxalin-4(1H)-one , has been synthesized, highlighting the utility of quinoxaline derivatives in constructing complex polyheterocyclic frameworks. rsc.orgjst.go.jp Although the specific use of this compound as the direct precursor for this exact system is not detailed in the available abstracts, the synthesis of such fused systems often relies on the reactivity of functionalized quinoxalines. The general strategy would likely involve the reaction of a quinoxaline precursor with a pyrazolone (B3327878) derivative, leading to the formation of the fused pyran and pyrazole (B372694) rings.
Other Polycyclic Nitrogen Heterocycles
The versatility of this compound as a building block extends to the synthesis of other polycyclic nitrogen heterocycles. nih.gov The reactivity of the chloro- and ester- functionalities allows for a variety of synthetic transformations. For instance, reactions with binucleophiles can lead to the formation of new fused rings. The synthesis of various quinoxaline derivatives, including those with fused rings, has been reported through different synthetic strategies, underscoring the importance of this heterocyclic core in medicinal chemistry. nih.govsapub.orgnih.gov
Intermediate in the Synthesis of Complex Molecules
This compound can serve as a key intermediate in the synthesis of more complex and biologically active molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or the chloro group can be displaced by various nucleophiles to introduce new functionalities.
For example, a related compound, methyl-3-quinoxaline-2-carboxylic acid, has been utilized as a starting material for the synthesis of a hapten. researchgate.net This process involved the activation of the carboxylic acid and subsequent coupling with an amino acid derivative. This demonstrates the potential of the quinoxaline-2-carboxylate scaffold in the preparation of bioconjugates and other complex molecular structures. The synthesis of numerous quinoxaline derivatives with potential anticancer and antimicrobial activities further illustrates the importance of this class of compounds as intermediates in drug discovery. nih.govnih.govnih.govnih.govnih.gov
Precursor for Ligands in Metal-Organic Frameworks and Coordination Chemistry
Enabling Synthesis of Chiral Compounds
This compound can be a starting point for the synthesis of chiral molecules. The quinoxaline ring is a common scaffold in many biologically active chiral compounds. Asymmetric synthesis of quinoxaline derivatives can be achieved through various methods, including the use of chiral catalysts or by starting from chiral precursors. rsc.orgmdpi.comresearchgate.net
For instance, the asymmetric hydrogenation of quinoxalines to produce chiral tetrahydroquinoxaline derivatives has been successfully demonstrated. rsc.org Although not directly employing this compound, this shows that the quinoxaline core can be rendered chiral. Another approach is through chiral resolution, where a racemic mixture of a quinoxaline derivative is separated into its individual enantiomers using a chiral resolving agent. wikipedia.org The synthesis of chiral derivatizing reagents based on the quinoline (B57606) scaffold, a related heterocycle, has also been reported, which could be a strategy applicable to quinoxaline derivatives. researchgate.net
Q & A
Q. Critical Parameters :
| Parameter | Suzuki-Miyaura Conditions | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.02 equiv Pd(PPh₃)₄ | Higher loading increases cost but may reduce side reactions |
| Solvent System | Acetonitrile/water (3:1) | Polar aprotic solvents enhance coupling efficiency |
| Temperature | 100°C | Elevated temperatures accelerate kinetics but risk decomposition |
Purification involves recrystallization from aqueous systems, with pH adjustment (HCl) to isolate the carboxylic acid derivative .
Advanced Question: How can crystallographic data contradictions be resolved when refining this compound derivatives?
Methodological Answer:
Low-quality crystallographic data, such as high thermal motion or partial disorder, require advanced refinement strategies:
- Software Tools : Use SHELXL for small-molecule refinement, employing restraints for hydrogen bonding and thermal parameters. For example, H atoms in solvent water molecules are refined with restraints (Uiso(H) = 1.5Ueq(O)) to stabilize refinement .
- Validation : Cross-validate using Mercury CSD’s void analysis and packing similarity tools to detect missed symmetry or twinning .
- Data Collection : High-resolution data (≤ 0.8 Å) improves precision. For twinned crystals, use SHELXL’s TWIN/BASF commands to model twin domains .
Case Study : A hydrate derivative (3-methylquinoxaline-2-carboxylic acid 4-oxide monohydrate) showed ambiguous H-bonding networks. Restrained refinement and Fourier difference maps resolved the water molecule’s position, confirming O-H···O interactions .
Basic Question: What spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- NMR Spectroscopy :
- <sup>1</sup>H NMR : Aromatic protons in quinoxaline appear as doublets (δ 8.6–8.8 ppm), while the methyl ester group shows a singlet at δ 3.9–4.1 ppm .
- <sup>13</sup>C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, with quaternary carbons in the heterocycle at δ 140–150 ppm .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions ([M+H]<sup>+</sup> for C₁₀H₇ClN₂O₂: calc. 230.0125, obs. 230.0128) .
Validation : Cross-correlate with X-ray crystallography to resolve ambiguities in regiochemistry .
Advanced Question: How can conflicting reactivity data in cross-coupling reactions be systematically analyzed?
Methodological Answer:
Discrepancies in yields or side products often arise from:
- Catalyst Deactivation : Pd black formation due to improper degassing. Mitigate by using fresh Pd(PPh₃)₄ and rigorous N₂ purging .
- Steric Effects : Bulky substituents on boronic acids hinder coupling. Screen alternative catalysts (e.g., Pd(OAc)₂ with SPhos) .
- Reaction Monitoring : Use HPLC-MS to track intermediates. For example, detect unreacted boronic acid (retention time ~4.2 min) .
Case Study : A 20% yield drop in Suzuki reactions was traced to moisture-sensitive Na₂CO₃. Switching to anhydrous K₃PO₄ improved consistency to 70% .
Basic Question: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure (GHS Category 4 toxicity) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particulates .
- Waste Disposal : Segregate halogenated waste in labeled containers for incineration .
Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Advanced Question: How can computational tools predict the bioactivity of this compound derivatives?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). The carboxylate group often binds catalytic Zn²⁺ sites .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with MIC values. Electron-withdrawing groups (e.g., -Cl) enhance antibacterial activity .
- ADMET Prediction : SwissADME predicts low blood-brain barrier penetration (TPSA > 80 Ų) due to the polar carboxylate .
Validation : Synthesize top-scoring virtual hits and test in vitro. For example, 5-substituted derivatives showed IC₅₀ = 2.3 µM against E. coli .
Basic Question: What are the key applications of this compound in medicinal chemistry?
Methodological Answer:
- Antibacterial Agents : Serves as a precursor for carbadox metabolites, which inhibit DNA gyrase .
- Kinase Inhibitors : Functionalization at the 3-position generates ATP-competitive inhibitors (e.g., vs. EGFR kinase) .
- Probes for H-bonding Studies : The carboxylate group acts as a H-bond acceptor in crystallographic ligand-binding assays .
Synthetic Example : Lactamization of ethyl 3-(2-bromophenyl)quinoxaline-2-carboxylate yields quinolinoquinoxalinones with antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
